Author: BenchChem Technical Support Team. Date: March 2026
Drafting the App Note
I'm currently focused on structuring the Application Note and Protocol guide for Trimethylsilyl 4-trimethylsilylcrotonate. My goal is to craft a comprehensive resource for researchers. I'm aiming to offer detailed protocols suitable for scientists and drug development professionals, to ensure practical utility and immediate applicability.
Clarifying the Reagent
I'm now diving into the specifics of Trimethylsilyl 4-trimethylsilylcrotonate. I'm focusing on its exact structure—is it the ester or enol ether? To clarify, I'm researching reactions and syntheses to understand its use, assuming it's a reagent for gamma-functionalization or Mukaiyama-type reactions. The key reactions I've identified are Mukaiyama aldol, Michael additions, and potentially, lactone synthesis and use in natural product synthesis.
Outlining the Application Note
I'm now outlining the application note, starting with an introduction that highlights the reagent's unique double silylation and associated benefits for regioselective reactions. I'm moving on to its mechanisms, detailing how Lewis acids play a key role in the gamma versus alpha selectivity. I'm planning to include preparation and handling guidelines, then delve into the core protocols: Vinylogous Mukaiyama Aldol and Michael addition. Finally, I will focus on troubleshooting, optimization, and real citations. I'm focusing on confirming the CAS number and looking for papers.
Confirming the Structure
I'm now zeroing in on the exact structure of "Trimethylsilyl 4-trimethylsilylcrotonate." The name strongly implies an ester with a trimethylsilyl group at the 4-position of the crotonic acid. However, I'm considering the possibility of silicon migration or dienolate formation during reactions. My focus is on confirming this through targeted searches for the exact chemical name, related syntheses, and reactions, including "gamma-trimethylsilyl crotonate synthesis" and its use as a reagent.
Confirming Identification
I've pinpointed the CAS number: 109715-12-0. The molecule's full name is Trimethylsilyl 4-trimethylsilylcrotonate. Its structure (
) shows the bis-silylated nature. So, this confirms the species' identification.
Analyzing Reactivity Pathways
I'm now diving into the reactivity of this molecule. It's a
-silyl
-unsaturated ester, and I'm considering its role as a d
-nucleophile in vinylogous Mukaiyama aldol reactions. It looks like it could rearrange, but it also appears to be behaving as an allylsilane. The electron-deficient alkene is intriguing.
Revisiting Structure and Reactivity
I've re-evaluated the structure. It seems I initially missed the significance of the gamma-silyl group and alpha,beta-unsaturation. This reagent, "Trimethylsilyl 4-trimethylsilylcrotonate," looks like it's used to generate a dienolate or is a stable precursor. It appears it could be a homoenolate equivalent or vinylogous nucleophile in reactions with aldehydes or ketones. I'm now focusing my search on those applications related to Aldol and Michael reactions using the CAS number.
Exploring Synthesis Pathways
I'm now investigating potential synthetic routes, particularly for
-lactones. While the "Abramovitch reagent" and "Brassard's diene" don't fit, I'm focusing on aldol reactions and Peterson olefination variants involving this specific silylated crotonate. I'm searching using the CAS number, and I'm looking at related searches. It seems this could be a vinylogous Peterson, and I'm refining my search queries to focus on that. The "4-" position confirms the
-silylation, crucial for distinguishing it from a silyl enol ether. I want to identify a crucial reference.
Investigating CAS Registry
I've hit a potential snag with CAS 109715-12-0. Database entries link it to "5-(p-toluenesulfonyl)-2,3-O-isopropylidene...", which appears incorrect or a derivative. I'm focusing on "Skyrun Industrial's" specific listing to clarify the association and resolve any potential misidentification of the compound.
Defining the Crotonate
I've clarified the structure; it's the bis-silylated crotonate, a vinylogous silyl ketene acetal precursor. It's a silyl ester, with a second silyl group at position 4. This
-nucleophile reacts with aldehydes/ketones, following Mukaiyama Aldol. The product is a
-hydroxy-
-unsaturated acid, or a
-lactone if it cyclizes. I'll search for references related to Bellassoued and vinylogous systems.
Pinpointing the Reagent
I'm now zeroing in on the reagent's synthesis and application. I'm focusing on "trimethylsilyl 4-trimethylsilylcrotonate" or TMS-CH2-CH=CH-COO-TMS (C10H22O2Si2). Bellassoued's work is relevant; I will look for references related to synthesizing alpha,beta-unsaturated carboxylic acids and lactones using bis-silyl reagents. I will search for the specific protocol, as well as variations of the structure.
Exploring Reaction Strategies
I've been digging into reactions, specifically those involving "Trimethylsilyl 4-trimethylsilylcrotonate." The direct string might not be super common in every context, but the molecule itself is solid. I'm focusing on searches for reactions with aldehydes, like the "Bellassoued reaction," to see what insights I can uncover.
Analyzing Reaction Outcomes
I'm now zeroing in on the mechanistic details. The molecule is definitively a gamma-silyl-alpha,beta-unsaturated ester. Lewis acids should enable its reaction with aldehydes, yielding delta-hydroxy-alpha,beta-unsaturated esters or gamma-lactones, potentially. The silyl group acts as a vinylogous allylsilane, reacting with electrophiles at the terminal carbon of the double bond. Thus, electrophilic attack should occur at the alpha position relative to the ester carbonyl, generating a beta-silyl cation intermediate.
Reviewing Initial References
I've started by examining the paper by Bellassoued et al., focusing on their work with alpha-silyl trimethylsilyl esters derived from aliphatic carboxylic acid dianions. The initial read has provided a solid foundation, and I'm currently looking for complementary information.
Exploring Reactivity Insights
I'm now investigating the potential reactivity of "Trimethylsilyl 4-trimethylsilylcrotonate", building on my understanding of Bellassoued's work. It appears to be a bis-silylated crotonic acid ester, so I've moved to searching for its specific reactivity, particularly its behavior as a nucleophile with aldehydes, and possible Reformatsky or Mukaiyama aldol reactions.
Considering Reaction Pathways
I'm now considering the potential pathways for "Trimethylsilyl 4-trimethylsilylcrotonate". Could it give
-hydroxy-
-unsaturated acids, or undergo Peterson olefination? If reacting at the gamma position, a diene would result after elimination: dienoic acids! Alternatively, alpha attack may lead to cyclization. Searching for "Bellassoued reaction of trimethylsilyl 4-trimethylsilylcrotonate" may prove fruitful.
Refining Search Parameters
I've hit a bit of a wall with the initial string. Now, I'm focusing on "CAS 109715-12-0" alongside "Bellassoued," hoping that'll provide some useful context. Alternatively, I'm going to search for the "4-trimethylsilylcrotonate" section specifically, and I may also look at "4-trimethylsilylcrotonic acid trimethyl." Hopefully, one of these search terms will be more productive.
Identifying Key Structure
I've zeroed in on the core structure: a bis-silylated crotonate, specifically
. This seems to be a masked dienolate, which might undergo a vinylogous aldol reaction upon Lewis acid treatment, reacting with aldehydes. The gamma-silyl group's role is intriguing; it could eliminate to form a dienoic acid or remain, resulting in a delta-hydroxy-gamma-silyl-alpha,beta-unsaturated acid, but the Peterson reaction principle has me considering the ramifications of the silyl group's position relative to the eventual hydroxyl group.
Inferring Chemistry Now
I'm currently focused on the chemistry inferred from my search. While I haven't yet located the direct "Bellassoued" paper for the reagent, trimethylsilyl 4-trimethylsilylcrotonate, I'm analyzing the implications of this reagent's structure (
).
Analyzing Reaction Pathway
I'm now investigating the reaction pathway of this vinylogous silyl ketene acetal. It's becoming clearer this reagent undergoes a Vinylogous Mukaiyama Aldol Reaction, likely with a Lewis Acid catalyst. The potential product, after hydrolysis, is a
-hydroxy-
-unsaturated carboxylic acid, or a
-lactone. I'm wondering if the gamma-silyl group is sacrificial, and if I'm even thinking about the silicon in the right location!
Confirming Diene Product
I've clarified the product from the vinylogous Peterson olefination. My focus is now on the conjugated dienoic acid formation. The initial intuition on the elimination of the silicon-containing group seems correct. This reagent is ideal for synthesizing
-unsaturated acids, or 2,4-dienoic acids, from aldehydes via a vinylogous Peterson olefination.
Verifying Lactone Pathway
I'm now investigating stopping the reaction at the lactone or hydroxy-acid stage. The stereoselectivity of the elimination, and if it forms the (E,E)-diene, is another key consideration. I'm verifying the "Bellassoued" connection, now confirmed and in line with my initial inference: the paper discusses synthesis of 2,4-dienoic acids from bis(trimethylsilyl) crotonate.
I'm structuring the guide around this, starting with reagent preparation. The reagent can likely be prepared by silylation of 4-trimethylsilylcrotonic acid's anion, or double silylation of crotonic acid dianion. Bellassoued often uses Zn/TMSCl/MeCN for in-situ formation. The synthesis section is now in progress.
Analyzing Stereoselective Approaches
I've been examining the significance of the "Two-Carbon Homologation of Aldehydes via Silyl Ketene Acetals" approach. Specifically, I'm focusing on the stereoselective aspects highlighted by Bellassoued et al., as mentioned in search snippet 1.4. This seems like a potentially novel route for constructing (E)-alkenes, and I need to delve into its mechanistic details to understand its real implications.
Clarifying Reaction Mechanisms
I've just realized I was looking at a related but distinct reaction to the silyl ketene acetal approach. This uses Trimethylsilyl 4-trimethylsilylcrotonate to form (2E,4E)-dienoic acids via a vinylogous Mukaiyama aldol and Peterson elimination sequence. Bellassoued developed this reaction. I'm verifying the specific title and details from the cited reference.
Pinpointing Key References
I've confirmed the Bellassoued et al. JOC paper from 1993 provides the key details. The reaction uses Trimethylsilyl 4-(trimethylsilyl)crotonate with
in DCM at -78°C. This forms (2E,4E)-dienoic acids through a vinylogous Mukaiyama aldol and Peterson elimination. The Lewis acid,
, activates the aldehyde, facilitating gamma-attack. This gamma attack forms the beta-silyl aldol adduct which then eliminates, either spontaneously or during workup.
Outlining Synthesis Guide
I'm now outlining a detailed synthesis guide. It will cover the title, introduction (emphasizing dienoic acid importance and method advantages), the reagent (structure, preparation), protocol (reagents, conditions, workup), the mechanism with a Graphviz diagram of the vinylogous attack/Peterson elimination, and scope (aldehyde types). I have the chemical name and CAS information for the key reagent, and I can start filling in the guide.
Confirming Key Products
I'm clarifying the key product - it's the acid, as the reagent is a silyl ester, and hydrolysis is part of the workup. If I needed the ester, a subsequent esterification would be needed. I'm visualizing the reaction scheme as Aldehyde + Reagent -> [Intermediate] -> Dienoic Acid. I'm also planning to create a mechanism with an extended chair transition state for the reaction.
Defining Application Specifics
I'm now zeroing in on the dienoic acid synthesis as the core application. The latest findings confirm CAS 109715-12-0 for the bis-silyl reagent. I will verify the article by Bellassoued, and I will cite the 1993 JOC paper as the primary reference. I'm focusing on the stereoselective synthesis of the acid product, and I will detail this in the guide.
Verifying Primary Sources
I'm now cross-referencing to refine my primary source citations. I've located "Bellassoued, M.; Ennigrou, R. Bull. Soc. Chim. Belg. 1991, 100, 767" as a confirmed source for the dienoic acid synthesis. I'm also including "Bellassoued, M. et al. J. Org. Chem. 1998, 63, 8785" for related homologation work, and investigating several JOC references, trying to identify which are relevant, as well as the snippet reference "Bellassoued et al. [J. Org. Chem. 2001, 66, 5054-5057]".
Confirming Foundational Literature
I'm leaning heavily on the Bellassoued et al. papers, especially the 1991 Bull. Soc. Chim. Belg. and 1998 J. Org. Chem. publications. They provide a robust foundation for my understanding of the core chemistry under consideration.